1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a tricyclic heterocyclic compound consisting of a pyrrole ring fused to a pyridine ring with a carboxylic acid substituent. This scaffold serves as a core structure in various biologically active compounds and serves as a bioisostere for quinolones. [, ] Its derivatives have garnered interest in scientific research due to their potential applications in medicinal chemistry, particularly in developing novel antimicrobial and enzyme inhibitory agents. [, , , ]
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities and its utility as a building block for synthesizing various bioactive molecules. The compound is classified under the category of pyrrolopyridines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves several key steps:
The synthetic routes may vary based on the desired substituents on the pyridine or pyrrole rings. Reaction conditions such as temperature, solvent choice, and catalyst type are critical for optimizing yield and purity.
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has the following molecular formula: . Its molecular weight is approximately 162.15 g/mol. The structure consists of a fused bicyclic system featuring both nitrogen-containing rings.
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid largely depends on its interactions within biological systems:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure and purity.
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has significant scientific uses:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, showcasing its potential through diverse applications across medicinal and synthetic chemistry fields.
The efficient construction of the 1H-pyrrolo[3,2-b]pyridine core represents the foundational step in accessing the 7-carboxylic acid derivative. Two principal cyclization methodologies dominate the synthetic landscape:
The Gould-Jacobs reaction employs aniline derivatives bearing electron-withdrawing groups cyclized with ethoxymethylenemalonate esters. Subsequent thermal cyclodehydration yields the tricyclic system, which can be selectively hydrolyzed and decarboxylated to afford the 7-carboxylated scaffold. This method provides excellent regiocontrol but requires harsh thermal conditions (160-200°C), limiting compatibility with sensitive functional groups [1] .
In contrast, acid-catalyzed Trofimov reactions utilize ketoximes with acetylene gas under superacidic conditions (e.g., H2SO4/SbF5). This one-pot methodology enables direct assembly of the bicyclic system at lower temperatures (60-80°C) with improved functional group tolerance. Yields typically range from 45-70%, with the carboxylic acid moiety introduced via post-cyclization functionalization [3] .
Table 1: Comparison of Core Scaffold Cyclization Methods
Method | Key Reagents | Temperature | Yield Range | Regioselectivity |
---|---|---|---|---|
Gould-Jacobs | Aniline, EMME, POCl₃ | 160-200°C | 55-75% | High (C7) |
Trofimov Cyclization | Ketoxime, Acetylene, H₂SO₄ | 60-80°C | 45-70% | Moderate |
SEM-Protected Route | SEM-Cl, Suzuki Coupling, TFA | 80-120°C | 60-85% | High (C7) |
A third approach employs SEM-protected precursors (2-(trimethylsilyl)ethoxymethyl chloride) to shield the pyrrole nitrogen during scaffold elaboration. Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate serves as a versatile intermediate, undergoing sequential SEM protection, ester hydrolysis, and amide coupling before SEM removal with trifluoroacetic acid (TFA). This orthogonal protection strategy enables late-stage introduction of the C7-carboxylic acid via palladium-catalyzed carbonylation [1].
Transition metal catalysis enables efficient construction and functionalization of the pyrrolopyridine core under mild conditions:
Palladium-mediated Suzuki-Miyaura couplings allow strategic introduction of carboxylic acid precursors at C7. The 7-iodo-1H-pyrrolo[3,2-b]pyridine intermediate (synthesized via electrophilic iodination using I₂/oxidant systems) undergoes cross-coupling with potassium alkoxycarbonylvinylboronates. Subsequent oxidative cleavage installs the carboxylic acid directly with excellent regiocontrol. This approach tolerates diverse substituents at C3, including esters, amides, and halogens, due to the orthogonal reactivity of the C7-iodo group [1] .
Table 2: Catalytic Methods for Core Functionalization
Catalytic System | Reaction Type | Key Conditions | Application Scope |
---|---|---|---|
Pd(PPh₃)₄/XPhos (2.5 mol%) | Suzuki Carbonylation | K₂CO₃, CO (1 atm), DMF/H₂O, 80°C | Direct C7-carboxylic acid installation |
Pd(OAc)₂/SPhos (3 mol%) | C-H Activation/Coupling | AgOAc, PivOH, DCE, 120°C | C3-Arylation of C7-ester derivatives |
CuI/Proline (20 mol%) | Ullmann-Type Cyclization | Cs₂CO₃, DMSO, 100°C | Core formation from halogenated precursors |
Copper-catalyzed heteroannulation provides an alternative for direct core assembly. 3-Aminopyridines undergo coupling with α-halo carbonyl compounds under Ullmann conditions (CuI/ligand/Cs₂CO₃), forming the pyrrolopyridine ring in a single step. When employing α-halo malonates, this method delivers C7-ester precursors directly, which can be hydrolyzed to the carboxylic acid. The chelating ligand (typically phenanthroline or proline derivatives) critically influences yield by stabilizing the copper catalyst during cyclization [3] [7].
Microwave-assisted C-H activation significantly accelerates fused ring formation. Directed C-H functionalization at C2 of pyrrole derivatives using Pd(OAc)₂/oxidant systems enables coupling with ortho-halo pyridines, constructing the bicyclic system in minutes rather than hours. The carboxylic acid group can be introduced via coupling partners bearing protected acid moieties (e.g., trimethylsilyl ethyl esters) [6].
Achieving precise functionalization patterns requires strategic manipulation of electronic and steric profiles:
Directed ortho-metalation (DoM) exploits the inherent acidity of C3-H (pKa ~23) using strong lithium amide bases (e.g., LDA or LiTMP). The 7-carboxylic acid moiety, when protected as a methyl ester, serves as an effective directing group for C3 functionalization. Sequential deprotonation and electrophile quenching (e.g., I₂, DMF, or alkyl halides) install diverse substituents at C3 with >20:1 regioselectivity over C2/C5 positions. This approach is particularly valuable for synthesizing 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives, key intermediates for subsequent cross-coupling [10].
Table 3: Regioselective Functionalization Strategies
Position | Method | Directing Group | Electrophile | Selectivity (C3:C2) |
---|---|---|---|---|
C3 | DoM (LDA, -78°C) | 7-CO₂Me | I₂, DMF, MeI | >20:1 |
C7 | Halogen Dance (n-BuLi, 0°C) | 3-Br | CO₂ (g) | >50:1 |
C3 | Pd-Catalyzed C-H Activation | 7-CONHAr | Aryl-Br | 15:1 |
The halogen dance rearrangement enables selective halogen migration from C5 to C7. Treatment of 5-bromo-1H-pyrrolo[3,2-b]pyridine with n-BuLi at -40°C triggers bromine migration to the electronically favored C7 position. Subsequent carboxylation with solid CO₂ provides direct access to the 7-carboxylic acid derivative. This remarkable rearrangement proceeds via a thermodynamically driven anion translocation mechanism, achieving >50:1 selectivity for C7-functionalization .
Protecting group strategies critically influence regiocontrol. SEM protection of the pyrrole nitrogen enables selective C3 bromination using NBS in acetonitrile, while the 7-carboxylic acid remains untouched as its tert-butyl ester. Conversely, when the carboxylic acid is unprotected, C3 functionalization requires careful pH control to prevent decarboxylation, typically employing weakly basic conditions (pH 7.5-8.5) with electrophiles like N-iodosuccinimide [1] .
The carboxylic acid functionality serves as a versatile handle for generating structurally diverse analogs with optimized pharmacological properties:
Amide coupling represents the most direct derivatization strategy. Activation of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid with peptide coupling reagents (HATU, EDCI, or T3P) enables condensation with diverse amines. Sterically unhindered aliphatic amines (e.g., methylamine, cyclopropylamine) achieve near-quantitative conversion, while bulky/electron-deficient anilines require elevated temperatures (60-80°C). Notably, coupling with 1H-indazol-5-amine derivatives yields potent ACC1 inhibitors (IC₅₀ = 820 nM), demonstrating the therapeutic relevance of this transformation [1] [3].
Decarboxylative cross-coupling provides access to de-functionalized analogs. Under radical conditions (AgNO₃/K₂S₂O₈) or photoredox catalysis (Ir(ppy)₃, blue LED), the carboxylic acid undergoes decarboxylative coupling with heteroarenes, enabling direct C7-H functionalization. This approach bypasses pre-halogenation steps, significantly streamlining analog synthesis for structure-activity relationship (SAR) studies [6] .
Table 4: Late-Stage Diversification Reactions
Transformation | Reagents/Conditions | Key Products | Biological Relevance |
---|---|---|---|
Amide Coupling | HATU, DIPEA, R-NH₂, DMF, rt | ACC1 inhibitors (IC₅₀ 430 nM) | Oncology therapeutics |
Esterification | TMSCHN₂, MeOH or DCC/DMAP, ROH | Prodrugs, PK modifiers | Improved oral bioavailability |
Curtius Rearrangement | DPPA, toluene, then ROH | C7-Carbamates | GPR119 agonists for diabetes |
Decarboxylative Arylation | AgNO₃, K₂S₂O₈, Ar-H, 80°C | C7-Aryl derivatives | FGFR inhibitors (IC₅₀ 9 nM) |
Carboxylic acid bioisosteres enhance drug-like properties. The acid group can be converted to:
These bioisosteric replacements maintain the acidic proton geometry critical for target engagement while optimizing pharmacokinetic profiles. For instance, tetrazole analogs demonstrate enhanced oral absorption in rodent models compared to carboxylic acid counterparts, making them valuable for in vivo efficacy studies targeting enzymes like serum/glucocorticoid-regulated kinase 1 (SGK1) [10].
Prodrug derivatization focuses on esterification strategies. Conversion to ethyl esters or pivoxil esters enhances intestinal absorption, with enzymatic hydrolysis regenerating the active acid in plasma. Structure-hydrolysis relationships reveal that sterically hindered esters (e.g., pivaloyloxymethyl) exhibit extended half-lives in vivo, enabling sustained exposure for chronic indications [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: